molecular formula C18H17BrN2O2 B3856000 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(4-methylphenoxy)acetohydrazide

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(4-methylphenoxy)acetohydrazide

Cat. No. B3856000
M. Wt: 373.2 g/mol
InChI Key: DPRYLGHIRHBNOD-NPPPXDBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(4-methylphenoxy)acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, BPAH, and is synthesized through a specific chemical process. In

Mechanism of Action

BPAH works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. By inhibiting these enzymes, BPAH reduces inflammation and can potentially prevent the development of certain diseases.
Biochemical and Physiological Effects:
BPAH has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BPAH also reduces the expression of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. Additionally, BPAH has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using BPAH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BPAH has been shown to have low toxicity in animal studies. However, one limitation is that BPAH is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for further research on BPAH. One area of interest is the potential use of BPAH as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration method for BPAH. Finally, more research is needed to understand the long-term effects of BPAH on human health.
In conclusion, BPAH is a chemical compound that has potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-cancer properties. It works by inhibiting the activity of certain enzymes involved in the inflammatory response. BPAH has several advantages and limitations for lab experiments, and there are several future directions for further research.

Scientific Research Applications

BPAH has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. BPAH has also been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-14-7-9-17(10-8-14)23-13-18(22)21-20-12-16(19)11-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,22)/b16-11-,20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRYLGHIRHBNOD-NPPPXDBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC(=CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C(=C\C2=CC=CC=C2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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